tert-Butyl 4-((3-((ethylamino)methyl)phenoxy)methyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-((3-((ethylamino)methyl)phenoxy)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a phenoxy group, and an ethylamino substituent
Preparation Methods
The synthesis of tert-Butyl 4-((3-((ethylamino)methyl)phenoxy)methyl)piperidine-1-carboxylate typically involves multiple steps, including the formation of the piperidine ring, the introduction of the phenoxy group, and the attachment of the ethylamino substituent. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Phenoxy Group: This step often involves nucleophilic substitution reactions where a phenol derivative reacts with a suitable leaving group on the piperidine ring.
Attachment of the Ethylamino Substituent: This can be done through reductive amination or other amine introduction methods.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and controlled reaction conditions to enhance efficiency.
Chemical Reactions Analysis
tert-Butyl 4-((3-((ethylamino)methyl)phenoxy)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering its functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the compound, modifying its properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 4-((3-((ethylamino)methyl)phenoxy)methyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of tert-Butyl 4-((3-((ethylamino)methyl)phenoxy)methyl)piperidine-1-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Similar compounds to tert-Butyl 4-((3-((ethylamino)methyl)phenoxy)methyl)piperidine-1-carboxylate include other piperidine derivatives with different substituents. These compounds may share some chemical properties but differ in their specific applications and biological activities. Examples of similar compounds include:
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl (E)-4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 4-[[3-(ethylaminomethyl)phenoxy]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O3/c1-5-21-14-17-7-6-8-18(13-17)24-15-16-9-11-22(12-10-16)19(23)25-20(2,3)4/h6-8,13,16,21H,5,9-12,14-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFGVLHGJOPQQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=CC=C1)OCC2CCN(CC2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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